molecular formula C14H16N2O3S B361170 12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione CAS No. 306272-98-0

12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B361170
CAS No.: 306272-98-0
M. Wt: 292.36g/mol
InChI Key: OSBNGTZTEXDIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a unique fusion of pyrano, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylidene cyanothioacetamide with cyclic ketones in ethanol containing a few drops of piperidine . This reaction yields the condensed 3-cyanopyridine-2(1H)-thiones, which can be further transformed into the desired pyrano[4,3-d]thieno[2,3-d]pyrimidine derivatives through cyclization and elimination of water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: H2/Ni, H2/Rh

    Nucleophiles: Organolithium compounds, enolates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Mechanism of Action

The mechanism of action of 3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the allyl ether, leading to cleavage and formation of reactive intermediates . These intermediates can then interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-allyl-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione lies in its fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

306272-98-0

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36g/mol

IUPAC Name

12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C14H16N2O3S/c1-4-5-16-12(17)10-8-6-14(2,3)19-7-9(8)20-11(10)15-13(16)18/h4H,1,5-7H2,2-3H3,(H,15,18)

InChI Key

OSBNGTZTEXDIIC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CC=C)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.